Stereochemical Identity: Enantiomeric Relationship to Natural Hodgkinsine
Hodgkinsine B is the synthetic enantiomer of the natural product hodgkinsine, as established by the first enantioselective total synthesis [1]. The late-stage resolution of the meso-3a,3a′-bispyrrolidinoindoline unit confirmed that hodgkinsine B is the mirror-image stereoisomer, not a diastereomer, of hodgkinsine [1]. The four low-energy stereoisomers of the hodgkinsine scaffold (including the two enantiomeric pairs) were subsequently synthesized and tested, confirming that stereochemical configuration is a primary determinant of antinociceptive activity [2].
| Evidence Dimension | Stereochemical configuration (absolute stereochemistry) |
|---|---|
| Target Compound Data | Enantiomer of natural hodgkinsine; absolute configuration assigned by catalytic asymmetric synthesis and single-crystal X-ray analysis [1] |
| Comparator Or Baseline | Natural hodgkinsine (opposite enantiomer) [1] |
| Quantified Difference | Mirror-image stereoisomerism; distinct spatial arrangement at all stereogenic centres [1] |
| Conditions | Enantioselective total synthesis; X-ray crystallography [1] |
Why This Matters
Procurement of hodgkinsine B specifically, rather than the natural enantiomer or a generic stereoisomer mixture, ensures stereochemically defined, reproducible biological outcomes.
- [1] Kodanko, J.J. and Overman, L.E. (2003) 'Enantioselective Total Syntheses of the Cyclotryptamine Alkaloids Hodgkinsine and Hodgkinsine B', Angewandte Chemie International Edition, 42(22), pp. 2528–2531. doi:10.1002/anie.200351261. View Source
- [2] Kodanko, J.J., Hiebert, S., Peterson, E.A., Sung, L., Overman, L.E., de Moura Linck, V., Goerck, G.C., Amador, T.A., Leal, M.B. and Elisabetsky, E. (2007) 'Synthesis of all low-energy stereoisomers of the tris(pyrrolidinoindoline) alkaloid hodgkinsine and preliminary assessment of their antinociceptive activity', The Journal of Organic Chemistry, 72(21), pp. 7909–7914. doi:10.1021/jo7013643. View Source
